molecular formula C12H16O B14392961 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one CAS No. 88711-75-5

1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one

Cat. No.: B14392961
CAS No.: 88711-75-5
M. Wt: 176.25 g/mol
InChI Key: BNEIYAWCIILFGE-UHFFFAOYSA-N
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Description

1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one is an organic compound characterized by a cyclopentene ring, a cyclopropyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-2-en-1-yl derivatives with ethenylcyclopropyl intermediates under controlled conditions. The reaction typically requires the use of catalysts such as zirconium chloride or titanium tetrachloride in anhydrous solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one is unique due to its combination of a cyclopentene ring, a cyclopropyl group, and an ethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88711-75-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(1-cyclopent-2-en-1-yl-2-ethenylcyclopropyl)ethanone

InChI

InChI=1S/C12H16O/c1-3-10-8-12(10,9(2)13)11-6-4-5-7-11/h3-4,6,10-11H,1,5,7-8H2,2H3

InChI Key

BNEIYAWCIILFGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1C=C)C2CCC=C2

Origin of Product

United States

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